Cas no 2137744-54-6 (4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride)

4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2137744-54-6
- EN300-728721
- 4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride
- 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride
-
- インチ: 1S/C11H8FNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H
- InChIKey: XSOYTXCWKHRSKX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC=CN=1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 253.02089245g/mol
- どういたいしつりょう: 253.02089245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.6Ų
4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728721-0.05g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-728721-2.5g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-728721-0.1g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 0.1g |
$640.0 | 2023-05-26 | ||
Enamine | EN300-728721-5.0g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-728721-1.0g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-728721-10.0g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-728721-0.5g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-728721-0.25g |
4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |
2137744-54-6 | 0.25g |
$670.0 | 2023-05-26 |
4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluorideに関する追加情報
Introduction to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride (CAS No. 2137744-54-6)
4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride, identified by the CAS number 2137744-54-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the development of bioactive molecules. The structural features of this compound, including its pyridine and benzene rings connected through an ether linkage, make it a valuable intermediate in the synthesis of more complex pharmacophores.
The pyridin-2-yloxy moiety in the molecular structure imparts unique electronic and steric properties, which can be exploited in medicinal chemistry to modulate receptor binding and metabolic stability. This makes 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride a promising candidate for further derivatization and exploration in drug discovery programs. Recent advancements in computational chemistry have enabled researchers to predict the potential interactions of this compound with biological targets, suggesting its utility in addressing various therapeutic challenges.
One of the most compelling aspects of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride is its role as a key intermediate in the synthesis of novel sulfonamide derivatives. Sulfonamides are a well-documented class of compounds with broad pharmacological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonyl fluoride group enhances the reactivity of this compound, allowing for facile introduction into diverse molecular frameworks through nucleophilic substitution reactions. This characteristic has been leveraged in recent studies to develop new scaffolds with enhanced biological activity.
In the context of modern drug development, the demand for structurally diverse and functionally optimized molecules has never been greater. 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride meets this demand by providing a flexible platform for generating novel compounds. Researchers have utilized this intermediate to synthesize a series of derivatives that exhibit promising pharmacological profiles. For instance, modifications at the pyridine ring have been shown to influence binding affinity and selectivity, while alterations at the benzene sulfonyl group can modulate metabolic stability and solubility.
The significance of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride extends beyond its use as a synthetic building block. Its unique structural motifs have been explored in various high-throughput screening campaigns aimed at identifying new therapeutic agents. These efforts have led to the discovery of several lead compounds with potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. The ability to rapidly modify and evaluate derivatives of this compound has accelerated the pace of drug discovery in recent years.
From a synthetic chemistry perspective, 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride offers several advantages over traditional starting materials. The sulfonyl fluoride group serves as an excellent leaving group under various reaction conditions, facilitating the introduction of diverse functional groups into the molecular structure. This reactivity has been exploited in cross-coupling reactions, where it serves as a precursor to aryl halides or other heterocyclic compounds. Such transformations are crucial for constructing complex molecules with intricate architectures.
The versatility of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride is further underscored by its applications in fragment-based drug design. By leveraging small molecule fragments like this one, researchers can identify key interactions with biological targets and build upon them to develop more potent and selective drugs. The ability to fine-tune these interactions through structural modifications has been instrumental in overcoming challenges associated with drug resistance and side effects.
In conclusion, 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride (CAS No. 2137744-54-6) represents a valuable asset in the pharmaceutical and chemical research landscape. Its unique structural features and reactivity make it an ideal candidate for generating novel bioactive molecules with therapeutic potential. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in drug discovery and synthetic chemistry.
2137744-54-6 (4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride) 関連製品
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)
- 2228543-41-5(2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid)
- 2680561-83-3(3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
- 1593059-01-8(1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)



